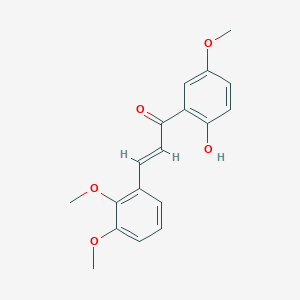

2'-Hydroxy-2,3,5'-trimethoxychalcone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2'-Hydroxy-2,3,5'-trimethoxychalcone, also known as this compound, is a useful research compound. Its molecular formula is C18H18O5 and its molecular weight is 314.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anticancer Properties

Research indicates that 2'-hydroxy-2,3,5'-trimethoxychalcone exhibits significant anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including leukemia and solid tumors. For instance, a study demonstrated its effectiveness against human cancer cell lines such as HL-60 (leukemia), Mia PaCa-2 (pancreatic cancer), and PC-3 (prostate cancer) with notable selectivity indices . The compound's mechanism involves the activation of caspases, which are crucial for the apoptotic process .

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 7.16 | Caspase activation |

| Mia PaCa-2 | 17.14 | Induction of apoptosis |

| PC-3 | 15.67 | ROS formation |

| LS180 | 12.34 | Apoptosis induction |

| HEPG2 | 10.45 | Inhibition of cell proliferation |

Anti-inflammatory Effects

The compound has been extensively studied for its anti-inflammatory properties. It has shown effectiveness in inhibiting the production of inflammatory mediators such as nitric oxide and cytokines in various models of inflammation. For example, in LPS-stimulated BV-2 microglial cells, it significantly reduced the levels of TNF-α and IL-6 .

Table 2: Anti-inflammatory Effects of this compound

| Inflammatory Model | Inhibitory Effect (%) | Key Mediators Inhibited |

|---|---|---|

| BV-2 Microglial Cells | 65% | TNF-α, IL-6 |

| Mouse Macrophages | 70% | Nitric Oxide |

| Neutrophils | 55% | COX-2 |

Antioxidant Activity

In addition to its anti-inflammatory properties, this chalcone derivative exhibits antioxidant effects. It reduces oxidative stress by enhancing glutathione levels and decreasing reactive oxygen species (ROS) production . This property is particularly relevant in neuroprotective applications.

Table 3: Antioxidant Activity of this compound

| Test System | Effect on ROS Production (%) | Glutathione Levels (µM) |

|---|---|---|

| BV-2 Microglial Cells | -40% | +15 |

| Rat Neutrophils | -30% | +10 |

Antimicrobial Properties

Recent studies have also explored the antimicrobial potential of this compound against various pathogens. It has demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Table 4: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus megaterium | 50 µg/mL |

| Escherichia coli | 25 µg/mL |

| Aspergillus niger | 15 µg/mL |

Case Studies

-

Cancer Research

A study evaluated the effects of various chalcone derivatives on canine lymphoma and leukemia cell lines. The results indicated that the methoxy-substituted derivatives exhibited enhanced antiproliferative activity compared to their parent compounds . -

Neuroinflammation

In a model assessing neuroinflammation, treatment with this compound resulted in decreased levels of inflammatory cytokines and oxidative stress markers in BV-2 cells .

Propiedades

Fórmula molecular |

C18H18O5 |

|---|---|

Peso molecular |

314.3 g/mol |

Nombre IUPAC |

(E)-3-(2,3-dimethoxyphenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C18H18O5/c1-21-13-8-10-16(20)14(11-13)15(19)9-7-12-5-4-6-17(22-2)18(12)23-3/h4-11,20H,1-3H3/b9-7+ |

Clave InChI |

NRAAGHLLAJEOAZ-VQHVLOKHSA-N |

SMILES isomérico |

COC1=CC(=C(C=C1)O)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC |

SMILES canónico |

COC1=CC(=C(C=C1)O)C(=O)C=CC2=C(C(=CC=C2)OC)OC |

Sinónimos |

2'-hydroxy-2,3,5'-trimethoxychalcone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.